2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the introduction of the difluoromethoxy and acetonitrile groups. Unfortunately, specific synthesis methods for this compound are not found in the available literature .Scientific Research Applications
Chemical Synthesis and Reactions
2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile is involved in various chemical synthesis processes, demonstrating its versatility in organic chemistry. For instance, the compound has been utilized in the nuclear fluorination of 3,5-diarylisoxazoles using Selectfluor®, showcasing its potential in modifying molecular structures through fluorination processes. This modification is crucial for the development of compounds with desirable properties for further applications in material science and pharmaceuticals (Stephens & Blake, 2004). Additionally, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds has been explored, illustrating the compound's role in creating difluoromethylenated derivatives for potential use in materials science and drug development (Yang et al., 2007).
Photophysical and Electrochemical Studies
This compound also plays a significant role in photophysical and electrochemical research. It has been involved in colorimetric and ratiometric fluorescence sensing studies, particularly for fluoride detection. This application is critical in environmental monitoring and analytical chemistry, where sensitive and selective detection methods for fluoride are required (Peng et al., 2005). Moreover, the compound's involvement in laser flash photolysis studies of oxygen and sulfur atom transfer reactions offers insights into its reactivity and potential applications in studying reaction mechanisms and developing new chemical processes (Pezacki et al., 1998).
Development of New Materials
Further research on this compound has led to the development of new materials with potential applications in various fields. For example, its use in the synthesis of novel heterocyclic derivatives with anti-tumor activities opens up possibilities for the creation of new pharmaceuticals and therapeutic agents (Wardakhan et al., 2011). Additionally, the compound has been employed in the synthesis of new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, demonstrating its utility in producing compounds with antioxidant activities, which could be beneficial in developing treatments for oxidative stress-related diseases (El‐Mekabaty, 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for compounds with therapeutic or pharmacological activity. Unfortunately, no information regarding the biological activity or mechanism of action of this specific compound is found in the available literature .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Proper handling, storage, and disposal procedures are important to ensure safety. Unfortunately, specific safety and hazard information for this compound is not found in the available literature .
properties
IUPAC Name |
2-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O2/c12-11(13)17-8-4-2-1-3-7(8)10-15-9(5-6-14)18-16-10/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQDDFOSGDYAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CC#N)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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